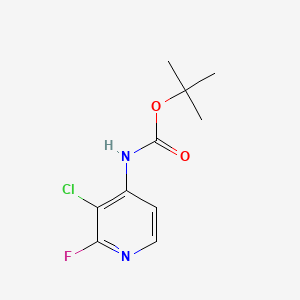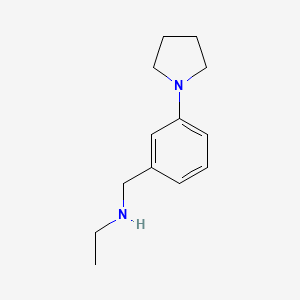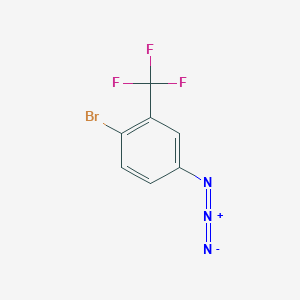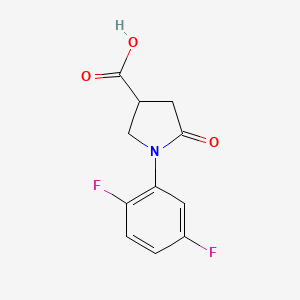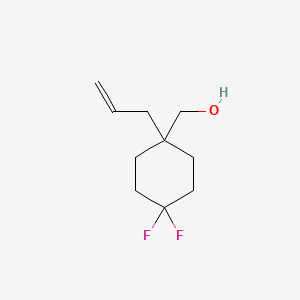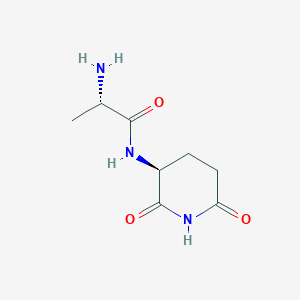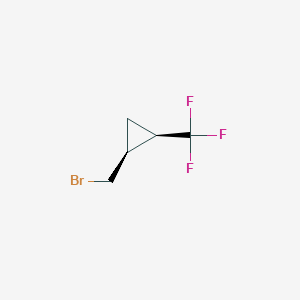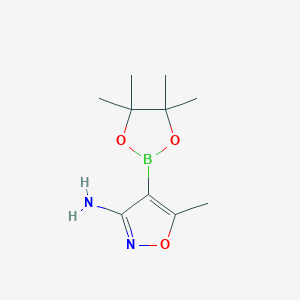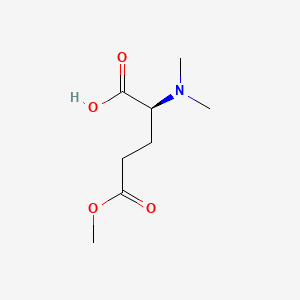
3-Ethynyl-1,1-difluorocycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-1,1-difluorocycloheptane is an organic compound characterized by a seven-membered cycloalkane ring with an ethynyl group and two fluorine atoms attached to the first carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1,1-difluorocycloheptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cycloheptane derivative with ethynylating agents in the presence of a fluorinating reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of intermediates and the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-1,1-difluorocycloheptane undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Alkenes, alkanes
Substitution: Various substituted cycloheptane derivatives
Aplicaciones Científicas De Investigación
3-Ethynyl-1,1-difluorocycloheptane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-1,1-difluorocycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atoms can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
- 3-Ethynyl-1,1-difluorocyclobutane
- 3-Ethynyl-1,1-difluorocyclopentane
- 3-Ethynyl-1,1-difluorocyclohexane
Comparison: Compared to its analogs, 3-Ethynyl-1,1-difluorocycloheptane has a larger ring size, which can influence its chemical reactivity and biological activity. The presence of the ethynyl group and fluorine atoms in different ring sizes can result in variations in steric and electronic properties, making this compound unique in its applications and effects .
Propiedades
Fórmula molecular |
C9H12F2 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
3-ethynyl-1,1-difluorocycloheptane |
InChI |
InChI=1S/C9H12F2/c1-2-8-5-3-4-6-9(10,11)7-8/h1,8H,3-7H2 |
Clave InChI |
COMQYIMHHACPQR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CCCCC(C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


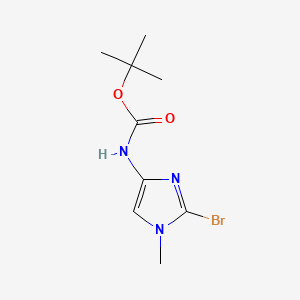
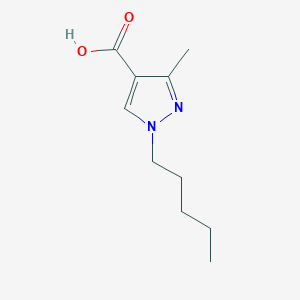
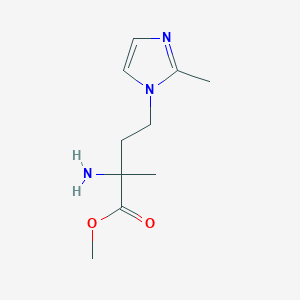

![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
